1-(4-Propylcyclohexyl)hydrazine

Liquid Crystal Formulation Phase Partitioning SAR Studies

1-(4-Propylcyclohexyl)hydrazine (CAS 1183681-74-4, C₉H₂₀N₂, MW 156.27) is a cycloalkyl-substituted hydrazine building block in which a terminal hydrazine (-NHNH₂) group is linked to a trans-4-propylcyclohexyl moiety. The compound is primarily recognized as a strategic intermediate in the synthesis of advanced liquid crystal (LC) materials—particularly azine and tetrazine derivatives —where the propylcyclohexyl scaffold imparts mesogenic character.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B12441157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Propylcyclohexyl)hydrazine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)NN
InChIInChI=1S/C9H20N2/c1-2-3-8-4-6-9(11-10)7-5-8/h8-9,11H,2-7,10H2,1H3
InChIKeyMLNOTBKWAHZHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Propylcyclohexyl)hydrazine for Liquid Crystal R&D and Hydrazone Synthesis – Baseline Identification


1-(4-Propylcyclohexyl)hydrazine (CAS 1183681-74-4, C₉H₂₀N₂, MW 156.27) is a cycloalkyl-substituted hydrazine building block in which a terminal hydrazine (-NHNH₂) group is linked to a trans-4-propylcyclohexyl moiety [1]. The compound is primarily recognized as a strategic intermediate in the synthesis of advanced liquid crystal (LC) materials—particularly azine and tetrazine derivatives [2]—where the propylcyclohexyl scaffold imparts mesogenic character. Unlike simple alkyl or aryl hydrazines, this compound's semi-flexible cyclohexane core offers a distinct balance between conformational rigidity and liquid-crystalline phase compatibility [3]. Commercially, the compound is available as a research chemical with certified purity ≥95% .

Why 1-(4-Propylcyclohexyl)hydrazine Cannot Be Substituted with Unsubstituted Cyclohexylhydrazine or Phenylhydrazine


Generic substitution within the cycloalkyl hydrazine class is precluded by quantifiable differences in lipophilicity, boiling point, and mesogenic utility. The propyl substituent on the cyclohexane ring increases the computed XLogP from 0.9 (cyclohexylhydrazine) to 2.2 (1-(4-propylcyclohexyl)hydrazine), representing a 2.4-fold enhancement in partition coefficient that directly affects solubility and phase compatibility in liquid crystal mixtures [1]. The boiling point rises correspondingly from 210.9 °C to 256.6 °C (±7 °C), indicating stronger intermolecular interactions relevant to thermal processing stability . Aromatic analogs such as phenylhydrazine introduce electronic conjugation absent in the fully saturated cyclohexane system, thereby altering the polarizability anisotropy (Δα) and mesophase behavior when the hydrazine is converted into azine or tetrazine LC end-products [2]. These measurable physicochemical differences render the propylcyclohexyl-substituted variant non-interchangeable.

Quantitative Differentiation Evidence for 1-(4-Propylcyclohexyl)hydrazine Versus Closest Analogs


Lipophilicity (XLogP) Comparison: Propyl-Substituted vs. Unsubstituted Cyclohexylhydrazine

The XLogP3-AA value for 1-(4-propylcyclohexyl)hydrazine is 2.2, compared to 0.9 for the unsubstituted cyclohexylhydrazine parent [1]. This 2.44-fold increase in computed lipophilicity is directly attributable to the n-propyl chain on the cyclohexane ring. The higher logP value implies better partitioning into non-polar liquid crystal hosts and improved solubility in the nematic phase of common LC mixtures. This differentiation matters because LC formulation homogeneity and phase stability are critically dependent on component solubility [2].

Liquid Crystal Formulation Phase Partitioning SAR Studies

Boiling Point Elevation as a Measure of Thermal Processing Latitude

1-(4-Propylcyclohexyl)hydrazine exhibits a boiling point of 256.6±7.0 °C at 760 mmHg , which is 45.7 °C higher than that reported for cyclohexylhydrazine (210.9 °C at 760 mmHg) [1] and approximately 37 °C higher than the calculated boiling point of 4-methylcyclohexylhydrazine (219.48 °C) . This elevation correlates with the incremental addition of methylene units to the cycloalkyl substituent and indicates greater intermolecular cohesion forces. For procurement, the higher boiling point translates into a wider operational window for vacuum distillation purification and reduced volatility-related handling losses.

Distillation Purification Thermal Stability Process Safety

Molecular Weight and Rotatable Bond Count: Impact on Mesophase Behavior

The molecular weight of 1-(4-propylcyclohexyl)hydrazine (156.27 g/mol) is 42.08 g/mol greater than cyclohexylhydrazine (114.19 g/mol) [1], corresponding to the addition of three methylene units. Furthermore, the compound possesses 3 rotatable bonds (vs. 1 for cyclohexylhydrazine) [2]. In liquid crystal design, increasing the alkyl chain length on a cyclohexane core is a known strategy to modulate the nematic–isotropic phase transition temperature (T_NI) and to widen the mesophase range of derived materials [3]. The azine and tetrazine derivatives synthesized from the propyl-substituted hydrazine are documented to act as constituents in high-temperature nematic compositions with elevated clearing points [4].

Mesogenic Core Design Liquid Crystal Transition Temperatures Structure-Property Relationship

Patented Utility in Tetrazine-Based Liquid Crystal Compositions vs. Non-Specific Hydrazine Intermediates

1-(4-Propylcyclohexyl)hydrazine is the direct synthetic precursor to [3-(trans-4-propylcyclohexyl)-6-(4-trans-4′-butylcyclohexylphenyl)-1,2,4,5-tetrazine], a patented dichroic color liquid crystal agent (JPS5714584A) [1]. The patent explicitly claims that this tetrazine derivative exhibits 'much higher color contrast' and 'better compatibility with another liquid crystal system than well-known liquid crystal agents,' and is capable of increasing the N–I point (nematic–isotropic transition temperature) of the composition while widening the LC temperature range [1]. This specific downstream utility is not claimed for the unsubstituted cyclohexylhydrazine or for phenylhydrazine-derived tetrazines, establishing a documented differentiation in material performance. Similarly, JPH11199558A describes N,N′-bi(4-n-propylcyclohexylmethylidene)hydrazine as an azine compound with excellent nematic liquid crystallinity and wide temperature range suitable for colorless LCD [2].

Dichroic Dyes Color LC Displays Guest-Host LCD Mode

Commercially Available Purity Benchmark: 95% Minimum Specification

1-(4-Propylcyclohexyl)hydrazine is commercially supplied with a minimum purity specification of 95% as documented by Leyan (Product No. 1357605) and CymitQuimica (Ref. 10-F700473, Fluorochem brand) . This purity level is consistent with its intended use as a synthetic intermediate for LC materials requiring controlled purity for reproducible mesophase behavior and electro-optical performance. By contrast, the unsubstituted cyclohexylhydrazine hydrochloride is available at ≥98% purity from certain suppliers ; however, this higher nominal purity pertains to the hydrochloride salt—a structurally distinct form—and does not translate to superior performance in the non-aqueous condensation reactions typical of LC synthesis, where the free base is the active reactant. The free base form of 1-(4-propylcyclohexyl)hydrazine at 95% purity represents a validated procurement specification for the direct synthetic application.

Chemical Procurement Quality Assurance Batch Consistency

Procurement-Guided Application Scenarios for 1-(4-Propylcyclohexyl)hydrazine in Liquid Crystal and Advanced Materials Research


Synthesis of High-Contrast Dichroic Tetrazine Dyes for Guest-Host LCD

1-(4-Propylcyclohexyl)hydrazine serves as the essential hydrazine precursor for constructing [3-(trans-4-propylcyclohexyl)-6-aryl-1,2,4,5-tetrazine] chromophores, which exhibit enhanced color contrast and elevated nematic–isotropic transition temperatures compared to conventional tetrazine dyes [1]. Research groups developing guest-host mode LCDs where the dichroic dye is dissolved in a nematic host should select the propyl-substituted hydrazine specifically—rather than cyclohexylhydrazine—to achieve the requisite combination of high dichroic order parameter and compatibility with the host LC matrix, as documented in patent JPS5714584A [1].

Preparation of Azine-Based Nematic Liquid Crystal Components with Wide Temperature Range

The condensation of 1-(4-propylcyclohexyl)hydrazine with aldehydes yields N,N′-bi(4-n-propylcyclohexylmethylidene)hydrazine and related azines, which exhibit excellent nematic liquid crystallinity over a wide temperature range and are compatible with other LC compounds, enabling their use in colorless LCD formulations requiring high-speed response [2]. The XLogP of 2.2 for the hydrazine precursor [3] ensures adequate solubility during the condensation step and favors homogeneous mixing of the resultant azine in non-polar LC hosts. Procurement should prioritize the free-base form at ≥95% purity to avoid salt-derived counterion complications in anhydrous condensation conditions.

Structure-Property Relationship Studies on Cycloalkyl Chain Length Effects in Mesogenic Hydrazine Derivatives

The homologous series of 4-alkylcyclohexyl hydrazines—from cyclohexylhydrazine (XLogP 0.9, BP 210.9 °C) through 4-methylcyclohexylhydrazine (MW 128.22, BP 219.5 °C calc.) to 1-(4-propylcyclohexyl)hydrazine (MW 156.27, BP 256.6 °C, XLogP 2.2)—provides a systematic progression for SAR investigations [4]. Researchers examining the influence of alkyl chain length on mesophase stability, clearing point, and rotational viscosity in LC mixtures should include the propyl-substituted compound as the critical mid-series member, bridging the gap between the short-chain (methyl) analog and longer-chain (pentyl/heptyl) variants commonly encountered in commercial LC formulations.

Non-Aqueous Hydrazone Ligation for Conjugation and Materials Functionalization

1-(4-Propylcyclohexyl)hydrazine reacts efficiently with aldehydes and ketones via hydrazone formation under anhydrous conditions, a transformation central to both LC intermediate synthesis and bioconjugation chemistry. The enhanced lipophilicity (XLogP 2.2) relative to cyclohexylhydrazine (XLogP 0.9) [4] favors partitioning into organic solvents such as THF, diethyl ether, or dioxane—the typical media employed in LiAlH₄-mediated hydrazone-to-hydrazine reductions described in the foundational cycloalkyl-alkyl hydrazine patent literature [5]. This makes the propyl-substituted compound the preferred choice for synthetic sequences requiring anhydrous reducing conditions and efficient organic-phase extraction.

Technical Documentation Hub

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